molecular formula C14H8Cl2N2O B3034819 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone CAS No. 23441-87-4

6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone

Cat. No.: B3034819
CAS No.: 23441-87-4
M. Wt: 291.1 g/mol
InChI Key: FIKXZQLWVRAQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of two chlorine atoms, one on the quinazolinone ring and the other on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone typically involves the reaction of 2-chlorobenzoyl chloride with anthranilic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to a dihydroquinazolinone.

    Substitution: The chlorine atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-2(1H)-quinazolinone
  • 6-chloro-2(1H)-quinazolinone
  • 4-phenyl-2(1H)-quinazolinone

Uniqueness

6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these chlorine atoms with the quinazolinone structure enhances its potential as a therapeutic agent compared to other similar compounds.

Properties

IUPAC Name

6-chloro-4-(2-chlorophenyl)-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKXZQLWVRAQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347410
Record name 6-Chloro-4-(2-chlorophenyl)-2-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23441-87-4
Record name 6-Chloro-4-(2-chlorophenyl)-2-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
Reactant of Route 2
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
Reactant of Route 3
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
Reactant of Route 6
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.